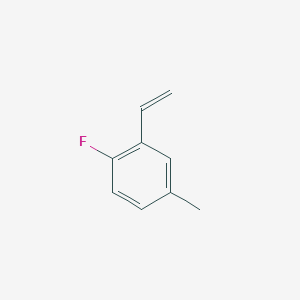

1-Fluoro-4-methyl-2-vinylbenzene

Description

Historical Context and Significance of Fluorinated Aromatic Vinyl Compounds

The introduction of fluorine into organic molecules has long been recognized as a powerful strategy for modifying their physical, chemical, and biological properties. The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance thermal stability, chemical resistance, and alter electronic characteristics. bldpharm.comchemicalbook.com The study of fluorinated vinyl aromatic compounds, such as fluorostyrenes, gained momentum with the broader development of polymer chemistry. Early research into fluorine-containing polymers demonstrated their potential for applications requiring high-performance materials. bldpharm.com

The significance of these compounds lies in their ability to act as building blocks for a wide array of fluorinated polymers. These polymers often exhibit desirable properties such as low surface energy, high hydrophobicity, and excellent dielectric performance, making them valuable in coatings, electronics, and biomedical devices. bldpharm.comchemicalbook.com The synthesis of these monomers often involves multi-step processes, starting from readily available fluorinated aromatics. For instance, the synthesis of a related compound, 4-fluorostyrene, can be achieved through a Wittig reaction starting from 4-fluorobenzaldehyde. chemicalbook.com

Academic Relevance and Research Landscape of 1-Fluoro-4-methyl-2-vinylbenzene and its Derivatives

While direct and extensive research on this compound is not widely published, its academic relevance can be inferred from the broader interest in substituted styrenes and their polymerization. The presence of the fluorine atom and the methyl group on the benzene (B151609) ring is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer. For instance, the copolymerization of various ring-substituted cyanopropenoates with vinyl benzene (styrene) has been explored to create novel copolymers with specific properties. nih.gov

The synthesis of this compound would likely start from a precursor such as 1-fluoro-4-methyl-2-nitrobenzene. sigmaaldrich.com The conversion of the nitro group to a vinyl group is a key transformation that can be achieved through various synthetic methodologies developed in organic chemistry. The resulting monomer could then be polymerized or copolymerized to create polymers with unique thermal and optical properties. The research landscape for such compounds is primarily situated within materials science and polymer chemistry, with a focus on creating new functional polymers.

Below is a table of properties for a key precursor to this compound:

| Property | Value |

| IUPAC Name | 1-fluoro-4-methyl-2-nitrobenzene |

| Molecular Formula | C7H6FNO2 |

| Melting Point | 28°C |

| Boiling Point | 239.7°C at 760 mmHg |

| Flash Point | 22°C |

This data is for the precursor compound 1-Fluoro-4-methyl-2-nitrobenzene. sigmaaldrich.com

Overview of Key Research Domains Pertaining to this compound

The primary research domain for this compound is in polymer and materials science . The vinyl group allows it to act as a monomer in various polymerization reactions, leading to the formation of novel homopolymers and copolymers. The incorporation of the fluoro-methyl-substituted benzene ring into a polymer backbone can be expected to impart specific properties, including:

Enhanced Thermal Stability: The strong C-F bond can increase the thermal stability of the resulting polymer. bldpharm.com

Modified Optical Properties: The refractive index and other optical properties of the polymer can be tuned by the fluorine substitution.

Tailored Solubility and Surface Properties: The fluorine and methyl groups will influence the polymer's solubility in different solvents and affect its surface energy and hydrophobicity. bldpharm.com

A second key research area is synthetic organic chemistry , focusing on the efficient and selective synthesis of this compound and its derivatives. This includes the development of novel catalytic methods for the introduction of the vinyl group onto the fluorinated aromatic ring.

The following table lists the IUPAC names of related fluorinated benzene compounds:

| Compound Name |

| 1-Fluoro-2-methylbenzene |

| 1-Fluoro-3-methylbenzene |

| 1-Fluoro-4-methylbenzene |

These are isomers of the parent aromatic structure. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F |

|---|---|

Molecular Weight |

136.17 g/mol |

IUPAC Name |

2-ethenyl-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C9H9F/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |

InChI Key |

MSXXSPUEIQYBSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Fluoro 4 Methyl 2 Vinylbenzene

Synthesis from Halogenated Aromatic Precursors: Routes and Reaction Pathways

The synthesis of 1-Fluoro-4-methyl-2-vinylbenzene frequently commences with halogenated aromatic precursors. These precursors offer a versatile platform for the introduction of the vinyl group through various established and innovative reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) for Vinyl Introduction

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of this compound. wikipedia.org The Heck and Suzuki-Miyaura reactions are particularly prominent in this context.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In the synthesis of this compound, a suitable precursor would be a dihalogenated toluene (B28343), such as 2-bromo-4-fluorotoluene, which can be reacted with a vinyl source like ethylene (B1197577) or a vinylboron derivative. The choice of catalyst, which can range from simple palladium salts like palladium(II) acetate (B1210297) to more complex systems with specific ligands, is crucial for achieving high yields and selectivity. organic-chemistry.org The reaction is known for its tolerance of various functional groups and its ability to form substituted alkenes. wikipedia.org

The Suzuki-Miyaura reaction provides another powerful route, coupling an organoboron compound with an organic halide. researchgate.net For the synthesis of this compound, this could involve the reaction of a halogenated precursor like 2-bromo-1-fluoro-4-methylbenzene with a vinylboronic acid or a vinylboronate ester. nih.gov This reaction is prized for its mild conditions and the low toxicity of the boron-containing reagents. researchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and base. nih.govnih.gov

| Feature | Heck Reaction | Suzuki-Miyaura Reaction |

| Vinyl Source | Ethylene, Vinylboron derivatives | Vinylboronic acids, Vinylboronate esters |

| Halogenated Precursor | e.g., 2-Bromo-4-fluorotoluene | e.g., 2-Bromo-1-fluoro-4-methylbenzene |

| Catalyst | Palladium(II) acetate, Pd/phosphine complexes organic-chemistry.org | Pd(PPh₃)₄, PdCl₂(dppf) nih.gov |

| Key Advantage | Atom economy when using ethylene | Mild reaction conditions, low toxicity of reagents researchgate.net |

| Potential Challenge | Control of regioselectivity and side reactions | Availability and stability of boronic acid reagents |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, offer an alternative to cross-coupling methods for introducing the vinyl group. wikipedia.orgwikipedia.org These reactions involve the reaction of a carbonyl compound with a phosphorus-stabilized ylide or carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org To synthesize this compound via this route, one would start with 2-fluoro-5-methylbenzaldehyde (B1307339) and react it with a methylenetriphenylphosphorane. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method often provides better yields and easier purification of the product, as the dialkyl phosphate (B84403) byproduct is water-soluble. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org For the synthesis of this compound, 2-fluoro-5-methylbenzaldehyde would be reacted with the carbanion derived from a methylphosphonate.

Regioselective Functionalization of Fluorinated Aromatic Systems for this compound Synthesis

Achieving the desired substitution pattern on the aromatic ring is a critical aspect of synthesizing this compound. Regioselective functionalization of fluorinated aromatic systems allows for the precise installation of the vinyl group at the correct position. nih.gov Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the aromatic ring guides deprotonation to an adjacent position, which can then be functionalized. For instance, starting with 4-fluorotoluene, a directing group could be installed to facilitate the introduction of a functional group at the 2-position, which is then converted to the vinyl group.

Olefin Metathesis and Related Routes to the Vinyl Moiety in this compound

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, presents a modern and efficient approach to forming the vinyl group. beilstein-journals.org A cross-metathesis reaction between a precursor containing a terminal alkene and ethylene, catalyzed by a ruthenium-based catalyst like a Grubbs' catalyst, could potentially yield this compound. researchgate.netresearchgate.net The challenge lies in the selective reaction of the precursor alkene in the presence of the newly formed vinylbenzene, which could also participate in metathesis.

Novel Synthetic Approaches and Catalyst Development for this compound and Analogues

The quest for more efficient and sustainable synthetic methods continually drives the development of new catalysts and reaction pathways. researchgate.net For palladium-catalyzed reactions, research focuses on creating more active and stable catalysts that can function at lower loadings and under milder conditions. organic-chemistry.org This includes the development of phosphine-free catalyst systems and the use of ionic liquids as reaction media. wikipedia.org In the realm of olefination, new Horner-Wadsworth-Emmons reagents are being designed to improve stereoselectivity and reactivity. researchgate.net Additionally, novel methods for the direct C-H vinylation of fluorinated aromatics are emerging as a highly atom-economical approach.

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

The choice of synthetic route to this compound depends on factors such as starting material availability, desired scale, and required purity.

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Palladium-Catalyzed Cross-Coupling | Halogenated toluenes, vinylboron compounds | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), bases | High yields, good functional group tolerance | Cost of palladium, potential for side reactions |

| Wittig/HWE Olefination | 2-Fluoro-5-methylbenzaldehyde, phosphonium ylides/phosphonates | Strong bases (e.g., n-BuLi), phosphonium salts/phosphonate esters | Precise double bond placement, mild conditions for HWE | Stoichiometric amounts of phosphorus reagents, potential for stereochemical mixtures in Wittig |

| Olefin Metathesis | Allyl-substituted fluorotoluene, ethylene | Ruthenium catalysts (e.g., Grubbs' catalysts) | High efficiency, catalytic nature | Catalyst sensitivity, potential for side reactions |

Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 4 Methyl 2 Vinylbenzene

Reactivity of the Vinyl Group: Polymerization and Addition Reactionsacs.orgscbt.com

The vinyl group of 1-Fluoro-4-methyl-2-vinylbenzene is the primary site for polymerization and various addition reactions. The electronic effects of the substituents on the benzene (B151609) ring influence the reactivity of the vinyl moiety.

Radical Polymerization Mechanisms and Kinetics of 1-Fluoro-4-methyl-2-vinylbenzenescbt.com

Fluorinated styrenes, including derivatives like this compound, are known to undergo radical polymerization. fluorine1.ru The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, generating free radicals that add to the vinyl group. The presence of fluorine atoms can significantly influence the polymerization reactivity. rsc.org

The mechanism of radical polymerization involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form free radicals. These radicals then attack the double bond of the this compound monomer to form a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is halted through various termination mechanisms, such as combination or disproportionation of two growing polymer radicals.

Reversible-deactivation radical polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for the controlled synthesis of fluorinated (co)polymers. fluorine1.ru RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. fluorine1.ru The process involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains. fluorine1.ru

| Polymerization Parameter | Description |

| Monomer | This compound |

| Polymerization Type | Radical Polymerization (including RDRP methods like RAFT) fluorine1.ru |

| Initiators | AIBN, Benzoyl Peroxide fluorine1.ru |

| Chain Transfer Agents (for RAFT) | Dithioesters, trithiocarbonates fluorine1.ru |

| General Characteristics | Formation of high molecular weight polymers, potential for controlled polymerization to achieve specific polymer architectures. fluorine1.runih.gov |

Anionic and Cationic Polymerization of this compound

Anionic Polymerization: While less common for styrene (B11656) derivatives without strong electron-withdrawing groups, anionic polymerization of fluorinated vinyl monomers has been explored. rsc.org The presence of fluorine can enhance the susceptibility of the vinyl group to nucleophilic attack by an anionic initiator. rsc.org The polymerization would proceed under inert conditions to prevent termination by atmospheric moisture or oxygen. rsc.org

Cationic Polymerization: Cationic polymerization of styrene derivatives is a well-established process. mdpi.com The reaction is initiated by a Lewis acid or a protic acid, which generates a carbocation at the benzylic position. This carbocation then propagates by adding to other monomer units. The methyl group on the aromatic ring is an activating group, which should facilitate cationic polymerization. However, the fluorine atom is deactivating, which could present a competing effect. The polymerization of p-methylstyrene has been studied in ionic liquids, which can influence the controllability of the reaction. mdpi.com

| Polymerization Type | Initiator Type | Key Considerations |

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) rsc.org | Requires stringent anhydrous and oxygen-free conditions. rsc.org The electron-withdrawing fluorine may influence initiator choice and reaction conditions. rsc.org |

| Cationic Polymerization | Lewis acids (e.g., SnCl₄) with a co-initiator. mdpi.com | The electronic effects of the fluorine and methyl groups will influence the stability of the propagating carbocation. mdpi.com |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinyl Moiety

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions. beilstein-journals.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with the vinyl group to form a six-membered ring. youtube.comyoutube.com The presence of electron-withdrawing or electron-donating groups on the dienophile can influence the rate and regioselectivity of the reaction. masterorganicchemistry.com

In the context of this compound, the vinyl group is attached to an aromatic ring with both an electron-donating methyl group and an electron-withdrawing fluorine atom. Their combined electronic influence will determine the reactivity of the vinyl group as a dienophile. The regiochemistry of the Diels-Alder reaction with unsymmetrical dienes would be an important consideration, leading to the potential formation of "ortho," "meta," or "para" isomers. masterorganicchemistry.com

Halogenation and Hydrohalogenation of the Vinyl Group

The vinyl group of this compound is expected to undergo typical electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of a halogen, such as bromine, across the double bond would result in the formation of a dihaloalkane derivative. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of a hydrohalic acid will follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the vinyl group that is already bonded to more hydrogen atoms (the terminal carbon), and the halogen atom adds to the benzylic carbon, forming a more stable benzylic carbocation intermediate.

Oxidation Reactions of the Vinyl Group

The vinyl group is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide, 1-fluoro-4-methyl-2-(oxiran-2-yl)benzene.

Ozonolysis: Treatment with ozone followed by a reductive or oxidative workup can cleave the double bond. Reductive workup (e.g., with zinc and water) would yield 4-fluoro-2-methylbenzaldehyde (B1304903) and formaldehyde. Oxidative workup (e.g., with hydrogen peroxide) would produce 4-fluoro-2-methylbenzoic acid.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would lead to the formation of a diol, 1-(1-fluoro-4-methylphenyl)ethane-1,2-diol.

Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Substitutionsbyjus.com

The aromatic ring of this compound contains three substituents that direct the regioselectivity of substitution reactions. The methyl group is an ortho-, para-directing activator. msu.edu The vinyl group is also generally considered an ortho-, para-director. The fluorine atom is an ortho-, para-director but is also a deactivator due to its strong inductive electron-withdrawing effect. byjus.compressbooks.pub

Electrophilic Aromatic Substitution: The combined directing effects of the methyl, vinyl, and fluoro groups will determine the position of electrophilic attack. The methyl group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. msu.edu Conversely, the fluorine atom, while an ortho-, para-director, deactivates the ring towards electrophilic substitution due to its high electronegativity. pressbooks.pub The vinyl group's effect can be complex. Therefore, the outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be a balance of these directing and activating/deactivating effects. Given the positions of the existing substituents, incoming electrophiles would likely be directed to the C3 and C5 positions.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution. libretexts.org However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can facilitate nucleophilic aromatic substitution (SNAᵣ). libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom is a potential leaving group. The vinyl group is not a strong electron-withdrawing group in the way a nitro group is. youtube.com Therefore, forcing conditions would likely be required for nucleophilic substitution to occur. If a strong electron-withdrawing group were introduced, for instance, a nitro group at the ortho or para position relative to the fluorine, the rate of nucleophilic substitution would be significantly enhanced. masterorganicchemistry.comyoutube.com An interesting aspect of SNAᵣ is that fluoride (B91410) is often a better leaving group than other halogens in this context. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagents | Expected Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ libretexts.org | Isomers of 1-fluoro-4-methyl-2-nitro-5-vinylbenzene and/or 1-fluoro-4-methyl-2-nitro-3-vinylbenzene | Ortho, para-directing methyl and vinyl groups; ortho, para-directing but deactivating fluoro group. |

| Halogenation | Br₂, FeBr₃ youtube.com | Isomers of bromo-1-fluoro-4-methyl-2-vinylbenzene | As above. |

| Sulfonation | Fuming H₂SO₄ youtube.com | Isomers of 1-fluoro-4-methyl-2-vinylbenzenesulfonic acid | As above. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ youtube.com | Isomers of alkyl-1-fluoro-4-methyl-2-vinylbenzene | As above. Ring is somewhat deactivated by fluorine. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ youtube.com | Isomers of acyl-1-fluoro-4-methyl-2-vinylbenzene | As above. Ring is somewhat deactivated by fluorine. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaNH₂) youtube.com | Substitution of fluorine by the nucleophile. | Requires strong electron-withdrawing groups ortho/para to fluorine for facile reaction. masterorganicchemistry.comyoutube.com |

Direct Aromatic Functionalization of this compound

Direct aromatic functionalization, or C-H activation, of the benzene ring of this compound is a complex process due to the presence of multiple substituents that direct incoming electrophiles to different positions. While specific studies on the direct functionalization of this compound are not extensively documented, the principles of electrophilic aromatic substitution on similarly substituted rings provide a strong predictive framework.

The directing effects of the substituents are as follows:

Vinyl group: An ortho-, para-directing group.

Methyl group: An ortho-, para-directing group.

Fluoro group: An ortho-, para-directing group, though deactivating due to its high electronegativity.

Considering the positions on the ring, the C-H bonds at positions 3, 5, and 6 are available for functionalization. The cumulative directing effects would likely favor substitution at position 5, which is para to the methyl group and ortho to the vinyl group, and to a lesser extent at position 3, which is ortho to both the fluoro and methyl groups.

Influence of Fluoro and Vinyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is modulated by the electronic effects of the fluoro and vinyl substituents.

Fluoro Substituent: The fluorine atom exerts a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring and deactivates it towards electrophilic aromatic substitution. However, it also has a +M (mesomeric) effect, donating electron density through its lone pairs, which directs incoming electrophiles to the ortho and para positions. In many cases, fluorobenzene (B45895) exhibits reactivity similar to benzene in electrophilic aromatic substitution, with rates ranging from 0.4 to 1.73 times that of benzene, depending on the specific electrophile. nih.gov

Vinyl Substituent: The vinyl group is an activating group that donates electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack. pearson.com This effect enhances the rate of substitution at the ortho and para positions relative to unsubstituted benzene.

Transformations Involving the Methyl Group: Side-Chain Functionalization

The methyl group on the aromatic ring of this compound can undergo functionalization, primarily through free-radical reactions. Common transformations include oxidation and halogenation. For instance, oxidation of the methyl group could potentially yield the corresponding carboxylic acid or aldehyde, depending on the reaction conditions and oxidizing agents used. Halogenation, typically with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, would lead to the formation of a benzylic bromide. This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Mechanisms of Catalytic Transformations Involving this compound

The vinyl group is the most reactive site for many catalytic transformations, particularly palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, as well as olefin metathesis.

Heck Reaction: The Heck reaction involves the coupling of the vinyl group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general mechanism proceeds through a catalytic cycle involving: libretexts.org

Oxidative addition of the aryl/vinyl halide to a Pd(0) complex.

Migratory insertion of the vinyl group of this compound into the Pd-aryl/vinyl bond.

β-Hydride elimination to form the substituted alkene product and a palladium-hydride species.

Reductive elimination of HX from the palladium-hydride species with the help of a base to regenerate the Pd(0) catalyst.

The regioselectivity of the Heck reaction on substituted styrenes is typically high, with the aryl group adding to the less substituted carbon of the vinyl group. mdpi.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a derivative of this compound (e.g., a borylated version) with an aryl or vinyl halide, or vice-versa. The catalytic cycle is similar to the Heck reaction but involves a transmetalation step where the organic group is transferred from boron to the palladium center. libretexts.org The key steps are oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of sterically hindered or electronically modified substrates is well-documented in Suzuki-Miyaura couplings. nih.gov

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium complexes, could be used for transformations like cross-metathesis with other olefins or ring-closing metathesis if another double bond were present in a suitable position on a derivative. The reaction proceeds via a [2+2] cycloaddition between the vinyl group and the metal alkylidene catalyst to form a metallacyclobutane intermediate. nih.gov

Below is a table summarizing catalytic transformations applicable to the vinyl group of substituted styrenes, which are analogous to potential reactions of this compound.

| Reaction | Catalyst/Reagents | Product Type | Reference |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Substituted Stilbene | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, Boronic Acid | Biaryl or Diene | libretexts.orgnih.gov |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | New Olefin | nih.gov |

| Catalytic Oxidation | Iron(II) catalyst, Oxidant | Epoxide | researchgate.net |

| Aziridination | Copper(I) or (II) catalyst, PhI=NTs | Aziridine | mdpi.com |

| Photocatalytic Hydroaminoalkylation | Organophotoredox catalyst, Amine | γ-Arylamine | nih.gov |

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of its substituents.

Reaction Kinetics:

In catalytic reactions at the vinyl group , the electronic nature of the aromatic ring can influence the rate. For example, in some catalytic oxidations of para-substituted styrenes, electron-donating groups lead to higher yields and turnover frequencies than electron-withdrawing groups. researchgate.net In photocatalytic hydroaminoalkylation, kinetic studies have shown a first-order dependence on the styrene concentration. nih.gov

For the Heck reaction , the rate can be influenced by the electronic properties of both the styrene and the aryl halide. Electron-withdrawing groups on the alkene can enhance the reaction rate. wikipedia.org

Thermodynamic Considerations:

The stability of intermediates plays a crucial role. In electrophilic aromatic substitution, the resonance stabilization of the arenium ion by the methyl and vinyl groups would lower the activation energy for substitution at the ortho and para positions relative to the meta position.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the thermodynamics of reactions. For instance, studies on the cycloaddition reactions of substituted styrenes have calculated activation and reaction energies, which correlate with experimental yields. researchgate.net While specific data for this compound is not available, such computational methods could be applied to predict its reactivity and the thermodynamic favorability of different reaction pathways. researchgate.netijnc.ir

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 4 Methyl 2 Vinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 1-Fluoro-4-methyl-2-vinylbenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of the molecular structure.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) Applied to this compound

Two-dimensional (2D) NMR experiments are essential for establishing the bonding framework by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is expected to show correlations between the three protons of the vinyl group. Additionally, it would reveal the connectivity between the adjacent aromatic protons (H-3, H-5, and H-6).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J_CH_). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signals for the methyl protons would correlate with the methyl carbon, and each vinyl and aromatic proton signal would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically ²J_CH_ and ³J_CH_) between protons and carbons, providing a scaffold of the molecular skeleton. columbia.edu Key expected correlations for this compound would include:

Correlations from the methyl protons to the aromatic carbons C-3, C-4, and C-5.

Correlations from the vinyl protons to the aromatic C-1 and C-2, confirming the position of the vinyl substituent.

Correlations from the aromatic protons to neighboring carbons, helping to definitively assign the aromatic signals.

These 2D NMR techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Chemical shifts are estimated based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1-C | - | ~160 (d, ¹J_CF_ ≈ 245 Hz) | H-6, H-vinyl |

| 2-C | - | ~125 (d, ³J_CF_ ≈ 4 Hz) | H-3, H-vinyl |

| 3-C | ~7.20 | ~128 (d, ⁴J_CF_ ≈ 3 Hz) | C-1, C-2, C-4, C-5, C-methyl |

| 4-C | - | ~135 (d, ⁴J_CF_ ≈ 3 Hz) | H-3, H-5, H-methyl |

| 5-C | ~6.95 | ~116 (d, ²J_CF_ ≈ 21 Hz) | C-1, C-3, C-4, C-6 |

| 6-C | ~7.10 | ~114 (d, ²J_CF_ ≈ 22 Hz) | C-1, C-2, C-4, C-5 |

| -CH₃ | ~2.30 | ~21 | C-3, C-4, C-5 |

| -CH=CH₂ (α) | ~6.70 | ~136 | C-1, C-2, C-β |

| -CH=CH₂ (β, cis) | ~5.30 | ~115 | C-2, C-α |

Fluorine-19 NMR Chemical Shift Analysis in Substituted Fluoroarenes

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org

For this compound, the fluorine atom is on an aromatic ring. The chemical shift will be influenced by the electronic effects of the methyl and vinyl substituents. The methyl group is a weak electron-donating group, while the vinyl group can be weakly electron-donating or -withdrawing depending on resonance effects. In fluoroarenes, chemical shifts are typically observed in the range of -100 to -140 ppm relative to CFCl₃. nih.govhuji.ac.il The precise shift for this compound would allow for comparison with other substituted fluoroarenes, providing insight into the electronic nature of the molecule. The signal in the ¹⁹F spectrum would appear as a multiplet due to coupling with the neighboring aromatic protons (H-6, H-5, and H-3).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are excellent for identifying the functional groups present.

For this compound, the key expected vibrational bands are:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, expected just below 3000 cm⁻¹.

Vinyl C-H Stretching: Expected above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. nih.gov The vinyl C=C stretch is expected around 1630 cm⁻¹.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1200-1300 cm⁻¹ region.

Out-of-Plane C-H Bending: The pattern of bands in the 700-900 cm⁻¹ region can be indicative of the aromatic substitution pattern.

Raman spectroscopy is particularly useful for observing the non-polar C=C bonds of the vinyl group and the aromatic ring, which often give strong Raman signals. mpg.de

Table 2: Expected Characteristic IR and Raman Bands for this compound (Note: Frequencies are approximate and based on typical group frequencies.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Vinyl C-H Stretch | 3080-3010 | Medium | Medium |

| Aliphatic C-H Stretch | 2980-2870 | Medium | Medium |

| Vinyl C=C Stretch | ~1630 | Medium | Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Strong | Medium-Strong |

| C-H Bending (CH₃) | ~1450, ~1380 | Medium | Medium |

| C-F Stretch | 1300-1200 | Strong | Weak |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Structure Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers clues to its structure.

The molecular formula of this compound is C₉H₉F, giving a nominal molecular weight of 136 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 136.

The fragmentation of styrene (B11656) derivatives is well-documented. researchgate.netyoutube.com For this compound, likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 121 ([M-15]⁺). This is often a favorable fragmentation for toluene (B28343) derivatives.

Loss of a hydrogen radical (•H): This would lead to a stable tropylium-like or rearranged ion at m/z = 135 ([M-1]⁺). researchgate.net

Benzylic cleavage: Loss of the vinyl group as a radical (•CH=CH₂) is less common, but cleavage of the C-C bond between the ring and the vinyl group could occur.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). ub.edu This allows for the determination of the elemental composition of the molecular ion and its fragments, as different elemental formulas with the same nominal mass will have slightly different exact masses. libretexts.org This is a powerful tool for confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound and Key Fragments

| Ion Formula | Nominal Mass (m/z) | Calculated Exact Mass |

|---|---|---|

| [C₉H₉F]⁺˙ | 136 | 136.0688 |

| [C₉H₈F]⁺ | 135 | 135.0610 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) provides further structural confirmation by establishing relationships between fragment ions. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected from the initial mass spectrum, isolated, and then subjected to further fragmentation to produce "daughter" or "product" ions.

For example, selecting the [M-15]⁺ ion at m/z = 121 as the precursor and fragmenting it further could help to confirm its structure. The resulting product ion spectrum would provide a unique fingerprint, solidifying the initial fragmentation assignment and, by extension, the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are crucial for understanding the physical and chemical properties of a compound.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can often be a challenging step. wikipedia.org

However, the principles of X-ray crystallography are directly applicable to this compound and its derivatives. Should a suitable crystal be obtained, the analysis would yield a wealth of structural information. The resulting electron density map would unambiguously confirm the connectivity of the atoms and provide precise geometric parameters. wikipedia.org This would allow for a detailed examination of the planarity of the benzene ring, the orientation of the vinyl and methyl groups relative to the ring, and the specific bond lengths and angles, including those involving the fluorine atom.

In the absence of direct experimental data for this compound, the crystallographic data of related substituted styrenes and fluorinated organic molecules can provide valuable insights into the type of structural information that could be obtained. For instance, X-ray analysis has been used to confirm the structure and stereochemistry of various substituted styrene derivatives in the context of synthetic methodology development. acs.org

To illustrate the detailed structural parameters that can be elucidated through X-ray crystallography, the data for a related fluorinated organic compound, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, is presented below. researchgate.net This example showcases the precision with which crystal system, space group, unit cell dimensions, and atomic positions can be determined.

Table 1: Representative Crystallographic Data for a Fluorinated Organic Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₆FNO |

| Formula Weight | 293.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.6343(9) |

| b (Å) | 11.4720(10) |

| c (Å) | 13.8297(13) |

| α (°) | 102.466(7) |

| β (°) | 104.763(7) |

| γ (°) | 98.972(7) |

| Volume (ų) | 1552.7(2) |

| Z | 4 |

Data obtained from the crystallographic study of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline. researchgate.net

The determination of the crystal structure of this compound or its derivatives would be a valuable contribution to the field, providing a benchmark for computational studies and a deeper understanding of the structure-property relationships in this class of compounds.

Theoretical and Computational Chemistry Studies of 1 Fluoro 4 Methyl 2 Vinylbenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Detailed research findings on analogous substituted styrenes reveal that the nature and position of substituents significantly influence the electronic structure. For instance, electron-donating groups like the methyl group (-CH₃) and electron-withdrawing groups like fluorine (-F) have opposing effects on the electron density of the vinyl group and the aromatic ring. These effects modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and electronic transition properties. In a study on various substituted styrenes, it was observed that electron-withdrawing substituents tend to lower both HOMO and LUMO energies, while electron-donating substituents raise them.

Table 1: Hypothetical Electronic Properties of 1-Fluoro-4-methyl-2-vinylbenzene based on Analogous Systems

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Relatively high due to the methyl group | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Lowered by the fluorine atom | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences reactivity and UV-Vis absorption |

| Dipole Moment | Non-zero due to electronegative fluorine | Affects intermolecular interactions and solubility |

The fluorine atom, being highly electronegative, would be expected to withdraw electron density from the benzene (B151609) ring through the sigma bond (inductive effect), while the methyl group would donate electron density. The vinyl group's orientation and conjugation with the ring also play a crucial role in determining the final electronic landscape of the molecule.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mcmaster.ca It is widely employed to predict various properties, including spectroscopic data (IR, Raman, NMR) and chemical reactivity descriptors. nih.gov

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in its infrared and Raman spectra. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. Studies on similar fluorinated aromatic compounds have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide excellent agreement with experimental spectroscopic results. nih.gov

Reactivity indices derived from DFT, such as the Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the vinyl group is expected to be a primary site for radical attack during polymerization. The electron-donating methyl group and the electron-withdrawing fluorine atom would influence the reactivity of the aromatic ring. DFT calculations on p-substituted styrenes have shown that electron-withdrawing groups increase the polymerization rate. cmu.edu

Table 2: Predicted Reactivity Descriptors for this compound from DFT

| Descriptor | Predicted Site of Highest Value | Implication for Reactivity |

| Fukui Function (f+) | Vinyl group carbon atoms | Most likely site for nucleophilic attack |

| Fukui Function (f-) | Aromatic ring carbon atoms | Most likely site for electrophilic attack |

| Fukui Function (f0) | Vinyl group carbon atoms | Most likely site for radical attack |

| Global Hardness | Moderate | Indicates overall stability of the molecule |

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, this is particularly relevant for understanding its polymerization behavior.

Table 3: Hypothetical Activation Energies for Polymerization Steps of this compound

| Reaction Step | Predicted Activation Energy | Influencing Factors |

| Initiation | Dependent on the initiator used | - |

| Propagation | Lower than unsubstituted styrene (B11656) | The electronic effects of -F and -CH₃ groups stabilize the transition state |

| Chain Transfer | Moderate | Presence of benzylic protons |

| Termination | Dependent on radical concentration | - |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For this compound and its corresponding polymer, poly(this compound), MD simulations can reveal important information about their physical properties.

MD simulations of the monomer can explore the rotational barrier of the vinyl group relative to the benzene ring and the preferred conformations in different solvents. For the polymer, MD simulations are crucial for predicting its bulk properties. By simulating a collection of polymer chains, properties such as the glass transition temperature (Tg), density, and mechanical properties (e.g., Young's modulus) can be estimated. researchgate.net Studies on substituted polystyrene have shown that the nature of the substituent significantly affects chain packing and, consequently, the material's properties. The fluorine atom in poly(this compound) would likely increase intermolecular interactions through dipole-dipole forces, potentially leading to a higher glass transition temperature compared to polystyrene.

Table 4: Predicted Properties from Molecular Dynamics Simulations

| Property | Simulated System | Predicted Outcome |

| Conformational Profile | Monomer in solution | Preferred dihedral angle between vinyl group and aromatic ring |

| Glass Transition Temp (Tg) | Amorphous polymer bulk | Higher than polystyrene due to polar interactions |

| Radius of Gyration | Single polymer chain | Indication of chain compactness |

| Intermolecular Interactions | Polymer bulk | Analysis of dipole-dipole and van der Waals forces |

Quantitative Structure-Activity Relationship (QSAR) Studies for Material Properties (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR), or more broadly, Quantitative Structure-Property Relationship (QSPR) studies, aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. researchgate.net For polymers derived from monomers like this compound, QSPR models can be developed to predict material properties without the need for extensive experimental synthesis and testing.

By building a database of various substituted vinyl polymers and their experimentally determined properties (e.g., refractive index, dielectric constant, thermal stability), a QSPR model can be trained. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each polymer. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. Statistical methods like multiple linear regression or machine learning algorithms are then used to create a predictive model. For poly(this compound), such a model could predict its material properties based on descriptors derived from its monomer unit. Research in the field has shown that QSPR models can successfully predict properties like glass transition temperature and thermal conductivity for various polymers. researchgate.netnih.gov

Table 5: Example of a Generic QSPR Model for a Polymer Property

| Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ |

| Property |

| c₀, c₁, c₂, ... cₙ |

| D₁, D₂, ... Dₙ |

This approach allows for the virtual screening of novel monomers to identify candidates that are likely to yield polymers with desired material properties.

Applications and Emerging Technologies Utilizing 1 Fluoro 4 Methyl 2 Vinylbenzene

Monomer in Advanced Polymer Synthesis: Design and Properties of Poly(1-fluoro-4-methyl-2-vinylbenzene)

No specific studies detailing the synthesis, design, or properties of Poly(this compound) were found. The polymerization of vinylbenzene (styrene) derivatives is a common technique in polymer chemistry to create a wide range of materials. The introduction of fluorine and methyl groups onto the benzene (B151609) ring would be expected to influence the polymer's properties, such as thermal stability, chemical resistance, and dielectric constant, but specific data for this polymer is not available.

High-Performance Fluoropolymers and Elastomers

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability and low coefficient of friction. While this compound is a fluorinated monomer, no research could be located that documents its polymerization into high-performance fluoropolymers or elastomers or describes the mechanical and chemical properties of such materials.

Smart Polymers and Stimuli-Responsive Materials

Smart polymers are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govnih.govrsc.org There is no available research to indicate that Poly(this compound) has been synthesized or investigated for stimuli-responsive properties.

Intermediates in the Synthesis of Specialty Organic Chemicals and Fine Chemicals

Vinyl groups can undergo a variety of chemical transformations, making vinyl-substituted aromatic compounds useful as intermediates in organic synthesis. Despite this, no specific synthetic routes or target molecules using this compound as a precursor for specialty or fine chemicals were identified in the searched literature.

Role in Materials Science: Optoelectronic, Dielectric, or Energy Storage Applications

Fluorinated polymers are often explored for applications in materials science due to their unique electronic properties. The presence of fluorine can lower the dielectric constant and improve the thermal and oxidative stability of materials, which is beneficial for optoelectronic and dielectric applications. However, there are no specific reports on the synthesis or characterization of Poly(this compound) for these purposes.

Precursor for Advanced Coatings and Adhesives

Fluoropolymers are widely used in the formulation of advanced coatings and adhesives due to their low surface energy, chemical inertness, and weather resistance. There is no information available that details the use of this compound as a monomer or precursor in the development of such coatings or adhesives.

Data Tables

Due to the lack of specific experimental data for this compound and its corresponding polymer in the reviewed sources, no data tables can be generated.

Analytical Methodologies for Detection and Quantification of 1 Fluoro 4 Methyl 2 Vinylbenzene

Chromatographic Techniques for Separation and Analysis (GC, HPLC, UHPLC)

Chromatography is the cornerstone for the analysis of 1-Fluoro-4-methyl-2-vinylbenzene, providing the necessary separation from potential impurities, reactants, or other components in a mixture. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UHPLC) are the most relevant techniques.

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC) . The separation in GC is based on the compound's partitioning between a stationary phase and a mobile gas phase. For structurally similar compounds like substituted styrenes, a non-polar or medium-polarity capillary column is typically employed. A common choice would be a fused-silica capillary column coated with a polysiloxane-based stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane. The selection of the stationary phase is critical and depends on the specific separation required.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer alternative and sometimes complementary approaches. These techniques are particularly useful for less volatile compounds or for analyses where derivatization is not desired. A reversed-phase (RP) setup is the most common approach for aromatic compounds like this compound. In RP-HPLC/UHPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. UHPLC, with its use of smaller particle size columns (typically ≤ 2 µm), provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

For the definitive identification and purity assessment of this compound, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a chemical fingerprint.

In a typical GC-MS analysis for purity, a dilute solution of the this compound sample would be injected into the GC. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The mass spectrum of the major peak can be compared against a reference spectrum or theoretical fragmentation pattern to confirm its identity. The relative peak areas in the chromatogram can be used to estimate the purity of the sample.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Suggested Value/Type |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Note: These parameters are illustrative and would require optimization for specific instrumentation and applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

HPLC and UHPLC are powerful techniques for the precise quantification of this compound. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a UV-Vis detector, these methods can provide accurate concentration measurements. The aromatic nature of this compound allows for strong UV absorbance, making UV-based detection highly sensitive.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. UHPLC is often preferred for quantitative analysis due to its higher efficiency, which leads to sharper peaks and improved signal-to-noise ratios, resulting in lower limits of detection and quantification.

Table 2: Exemplary HPLC/UHPLC Conditions for Quantitative Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Gradient: 40-95% Acetonitrile in Water over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | DAD, 254 nm | DAD, 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Note: These conditions are hypothetical and serve as a starting point for method development.

Spectrophotometric and Electrochemical Methods for Trace Analysis

While chromatographic methods are generally preferred for their separation capabilities, spectrophotometric and electrochemical methods can be useful for the trace analysis of this compound, particularly in simpler matrices or for screening purposes.

UV-Vis Spectrophotometry can be used for the direct quantification of this compound in a non-absorbing solvent. The method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for the vinylbenzene chromophore would be selected for measurement to ensure the highest sensitivity. However, this method lacks specificity and is susceptible to interference from other UV-absorbing compounds.

Electrochemical methods , such as voltammetry, could potentially be developed for the detection of this compound. The vinyl group is electrochemically active and can be oxidized at a suitable electrode surface. The resulting current would be proportional to the concentration of the compound. This approach could offer high sensitivity and the potential for miniaturization for in-field applications. However, the development of a selective and robust electrochemical sensor would require significant research to overcome potential matrix interferences.

Advanced Hyphenated Techniques for Complex Matrix Analysis (e.g., GCxGC-MS, UHPLC-MS/MS)

For the analysis of this compound in complex matrices, such as environmental samples or in the presence of a multitude of other similar compounds, advanced hyphenated techniques are indispensable.

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) provides a significant enhancement in separation power compared to conventional GC-MS. scbt.com In GCxGC, the effluent from a primary GC column is subjected to a second, different, and much shorter column for a further separation based on a different chemical property (e.g., polarity). This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of co-eluting components that would overlap in a one-dimensional separation. This technique is particularly powerful for the detailed characterization of complex aromatic mixtures. scbt.com

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is another highly sensitive and selective technique for trace quantitative analysis in complex samples. sigmaaldrich.comresearchgate.net After separation by UHPLC, the analyte is ionized and subjected to two stages of mass analysis. In the first stage, a specific precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for quantification at very low levels, even in the presence of significant background interference.

Table 3: Overview of Advanced Hyphenated Techniques

| Technique | Principle | Advantages for this compound Analysis |

| GCxGC-MS | Two-dimensional gas chromatographic separation coupled to a mass spectrometer. | Superior separation power for resolving isomers and components in highly complex mixtures. Provides detailed compositional information. |

| UHPLC-MS/MS | High-resolution liquid chromatographic separation followed by tandem mass spectrometry. | High selectivity and sensitivity for trace quantification in complex matrices. Reduces sample cleanup requirements. |

Future Research Directions and Unaddressed Challenges in 1 Fluoro 4 Methyl 2 Vinylbenzene Chemistry

Exploration of Green Chemistry Routes for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods for 1-fluoro-4-methyl-2-vinylbenzene and its precursors is a significant area for future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Green chemistry principles offer a framework to address these issues.

Future investigations should focus on:

Catalytic C-H Vinylation: Direct vinylation of 1-fluoro-4-methylbenzene would be a highly atom-economical approach. Research into catalysts that can selectively activate the C-H bond at the 2-position in the presence of the methyl and fluoro substituents is crucial.

Biocatalysis: The use of enzymes for the synthesis of this compound or its intermediates could offer high selectivity under mild conditions. Exploring enzymatic pathways for fluorination or vinyl group installation on aromatic rings is a promising, albeit challenging, direction.

Renewable Feedstocks: Investigating the synthesis of the benzene (B151609) core or its substituents from renewable resources would significantly enhance the sustainability of its production.

Solvent-Free or Green Solvent Reactions: Minimizing or replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be a key aspect of sustainable synthesis.

A notable example of a more traditional, yet improvable, synthesis is the multi-step process starting from m-fluorotoluene. This process involves a Friedel-Crafts acylation followed by hydrolysis and acidification to produce isomers that then require separation. google.com Greener alternatives to the Lewis acids (e.g., anhydrous aluminum trichloride) and solvents (e.g., dichloromethane, 1,2-dichloroethane) used in such reactions are highly desirable. google.com

Development of Novel Catalytic Systems for Selective Transformations

The vinyl group of this compound is a versatile handle for a wide range of chemical transformations. However, achieving high selectivity in these reactions, particularly in the presence of the activating methyl group and the deactivating but ortho-, para-directing fluorine atom, remains a challenge.

Future research in this area should target:

Asymmetric Polymerization: Developing catalysts for the stereoselective polymerization of this compound would lead to polymers with well-defined tacticities and potentially unique properties.

Selective Hydrogenation: Catalytic systems that can selectively hydrogenate the vinyl group without affecting the aromatic ring are important for producing saturated derivatives.

Metathesis Reactions: Exploring the use of this compound in olefin metathesis reactions could lead to the synthesis of novel complex molecules.

Oxidation Catalysis: The development of catalysts for the selective oxidation of the vinyl group to form epoxides or carbonyl compounds would provide valuable synthetic intermediates.

The principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which have been successfully applied to other fluorinated styrene (B11656) derivatives like 4-fluorostyrene, could be adapted for this compound to produce well-defined block copolymers. fluorine1.ru

Advanced Materials Development Based on this compound Derivatives

The incorporation of the this compound moiety into polymers and other materials can impart unique properties due to the presence of the fluorine atom. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.

Key research directions include:

High-Performance Polymers: Synthesizing and characterizing homopolymers and copolymers of this compound to explore their potential as high-performance plastics, elastomers, or coatings. The study of block copolymers derived from fluorinated styrenes has already shown promise in creating materials like anion-exchange membranes. fluorine1.ru

Functional Materials: Incorporating this monomer into materials for specific applications such as low-dielectric constant materials for microelectronics, hydrophobic and oleophobic surfaces, and gas separation membranes.

Optoelectronic Materials: Investigating the synthesis of conjugated polymers containing the this compound unit for potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The table below outlines potential research avenues for advanced materials.

| Material Type | Potential Application | Research Focus |

| Homopolymers | High-performance plastics, coatings | Thermal stability, chemical resistance, surface properties |

| Copolymers | Membranes, elastomers | Gas separation, ion exchange, mechanical properties |

| Conjugated Polymers | OLEDs, OPVs, sensors | Electronic and optical properties, charge transport |

Integration with Emerging Technologies (e.g., Artificial Intelligence in Synthetic Design, Flow Chemistry)

Modern technologies can significantly accelerate the discovery and optimization of chemical processes and materials related to this compound.

Artificial Intelligence (AI) in Synthetic Design: AI and machine learning algorithms can be employed to predict optimal reaction conditions, design novel synthetic routes, and even propose new catalysts for the transformations of this compound. nih.gov Recent advancements have demonstrated AI's ability to design entirely new synthetic proteins and enzymes, a concept that could be adapted for designing catalysts for specific chemical reactions. nih.govdrugtargetreview.com

Flow Chemistry: The use of continuous flow reactors for the synthesis and polymerization of this compound can offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automated optimization and scale-up. This is particularly relevant for potentially hazardous or exothermic reactions.

Fundamental Studies on Fluorine-Aromatic Interactions and Reactivity in Complex Systems

A deeper understanding of the fundamental physical and chemical properties of this compound is essential for its rational application. The presence of a fluorine atom on the aromatic ring significantly influences its electronic properties and intermolecular interactions.

Future fundamental studies should include:

Fluorine-Aromatic Interactions: Detailed computational and experimental investigations into the nature of non-covalent interactions involving the fluorine atom, such as halogen bonding and dipole-dipole interactions. These interactions can play a crucial role in the self-assembly of molecules and the properties of resulting materials. Studies on fluorinated benzene dimers have shown that fluorine substitution can decrease binding energy but also lead to stabilizing electrostatic interactions depending on the position of the fluorine atoms. nih.govacs.org

Reactivity Studies: A systematic study of the reactivity of the vinyl group and the aromatic ring under various reaction conditions to build a comprehensive understanding of the directing effects of the fluoro and methyl substituents. The substitution of fluorine onto a benzene ring creates new π-orbitals, which can affect the aromatic character and reactivity of the molecule. acs.orgnih.gov

Spectroscopic and Thermochemical Characterization: Detailed spectroscopic analysis (NMR, IR, UV-Vis) and thermochemical measurements to provide a complete dataset of the molecule's properties. nist.gov

Systematic studies on how fluorine substitution affects CH…π interactions have shown that it can lead to wide variations in electric dipole and quadrupole moments, influencing the balance of dispersion and electrostatic forces in intermolecular interactions. rsc.org

Q & A

Q. Key Considerations :

- Use cesium carbonate or potassium phosphate as bases to enhance coupling efficiency.

- Monitor reaction progress via GC-MS to detect dehalogenation byproducts (common in fluorinated substrates) .

How can researchers optimize the Heck coupling reaction to introduce the vinyl group in this compound while minimizing dehalogenation side reactions?

Advanced

Dehalogenation is a major side reaction in Heck couplings of fluorinated arenes. Mitigation strategies include:

- Catalyst Selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) to stabilize the palladium intermediate and reduce β-fluoride elimination .

- Solvent and Temperature : Conduct reactions in polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and selectivity .

- Additives : Introduce silver salts (e.g., Ag₂CO₃) to scavenge halides and suppress Pd-black formation .

Validation : Characterize products via ¹⁹F NMR to confirm retention of fluorine and quantify purity using HPLC (C18 column, acetonitrile/water gradient) .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

- ¹H and ¹³C NMR :

- GC-MS : Molecular ion peak at m/z 150 (C₉H₉F) and fragments at m/z 109 (loss of vinyl group) .

- IR Spectroscopy : C-F stretch at ~1220 cm⁻¹ and vinyl C=C stretch at ~1630 cm⁻¹ .

What computational methods can predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Q. Advanced

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron density and Fukui indices. The fluorine atom directs electrophiles to the meta position, while the methyl group activates the ortho/para positions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites. For example, the vinyl group creates a low-electron-density region, favoring electrophilic attack at the aromatic ring .

Case Study : In nitration reactions, computational models predict predominant para-substitution relative to fluorine, validated experimentally by HPLC analysis of product ratios .

How should this compound be handled and stored to ensure stability and safety?

Q. Basic

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent polymerization of the vinyl group .

- Safety Protocols :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Neutralize spills with activated carbon and dispose via hazardous waste channels .

- Stability Testing : Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) and track purity loss via GC .

How can discrepancies in reaction yields for this compound synthesis be systematically investigated?

Q. Advanced

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity to identify critical factors. For example, a 2³ factorial design revealed that excess Pd(0) increases dehalogenation .

- Contradiction Analysis : Compare NMR and GC-MS data to detect trace impurities (e.g., diaryl byproducts) that may inflate yield calculations .

- Mechanistic Probes : Use deuterated substrates (e.g., C₆D₅F) to track kinetic isotope effects and elucidate rate-limiting steps .

What are the potential applications of this compound in materials science?

Q. Advanced

- Polymer Precursor : The vinyl group enables radical polymerization to form fluorinated polystyrene analogs with enhanced thermal stability (Tg ~150°C) .

- Liquid Crystals : Incorporate into mesogens to tune dielectric anisotropy and clearing points. Derivatives with biphenyl cores show promise in display technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.